molecular formula C6H13NO2 B1674334 L-Alloisoleucine CAS No. 1509-34-8

L-Alloisoleucine

Numéro de catalogue: B1674334
Numéro CAS: 1509-34-8
Poids moléculaire: 131.17 g/mol
Clé InChI: AGPKZVBTJJNPAG-UHNVWZDZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L-Alloisoleucine est un acide aminé de formule chimique CH₃CH₂CH(CH₃)CH(NH₂)CO₂H. C'est l'un des quatre acides aminés à chaîne ramifiée (BCAA), aux côtés de la valine, de la leucine et de l'isoleucine. La this compound est un diastéréoisomère de l'acide aminé protéinogène L-isoleucine, différant par la stéréochimie du groupe isobutyle. Ce composé se trouve naturellement à l'état de traces dans le sérum sain, mais est présent à des niveaux élevés chez les individus atteints de la maladie des urines d'érable .

Applications De Recherche Scientifique

Clinical Diagnostics

Maple Syrup Urine Disease (MSUD)

L-Alloisoleucine serves as a crucial biomarker for diagnosing MSUD, a genetic disorder characterized by the inability to metabolize branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. The accumulation of these amino acids and their toxic byproducts can lead to severe neurological damage if not managed properly.

  • Diagnostic Significance : Plasma levels of this compound above 5 micromol/L have been established as the most specific and sensitive diagnostic marker for all forms of MSUD. In clinical studies, levels of this compound were significantly elevated in patients with classical and variant MSUD compared to healthy individuals .
  • Reference Values : Research has established reference values for plasma this compound across different age groups:
    • Healthy adults: 1.9 ± 0.6 micromol/L
    • Children (3-11 years): 1.6 ± 0.4 micromol/L
    • Infants (<3 years): 1.3 ± 0.5 micromol/L .

Metabolic Studies

Mechanism of Formation

This compound is formed from L-isoleucine through a series of metabolic pathways involving transamination processes. Studies have shown that when L-isoleucine is administered, the plasma concentration of this compound increases gradually, indicating its formation from L-isoleucine under physiological conditions .

  • In Vivo Studies : Research involving oral loading of L-isoleucine demonstrated that plasma concentrations of this compound increased but at a slower rate compared to L-isoleucine and its immediate metabolites . This slow accumulation can be attributed to the metabolic clearance rates differing significantly among these compounds.

Case Studies and Research Findings

Several studies highlight the importance of this compound in understanding metabolic disorders:

  • Case Study in MSUD Patients : In a study involving patients with classical MSUD, plasma levels of this compound were consistently above the diagnostic cutoff during both diagnostic assessments and treatment monitoring, reinforcing its role as a reliable biomarker .
  • Metabolomic Analysis : Untargeted metabolomic analyses have identified altered levels of various metabolites in MSUD newborns, with this compound emerging as a potential biomarker alongside other compounds such as methionine . This suggests that further research could expand its applications in early diagnosis and treatment strategies.

Summary Table of Key Findings

Aspect Details
Primary Application Diagnosis of Maple Syrup Urine Disease (MSUD)
Diagnostic Cutoff Plasma this compound > 5 micromol/L
Reference Values Adults: 1.9 ± 0.6 μmol/L; Children: 1.6 ± 0.4 μmol/L; Infants: 1.3 ± 0.5 μmol/L
Formation Mechanism Derived from L-isoleucine via transamination processes
Clinical Relevance Elevated levels indicate impaired metabolism of branched-chain amino acids

Analyse Biochimique

Biochemical Properties

L-Alloisoleucine is involved in various biochemical reactions. It is produced as a byproduct of isoleucine transamination . The stereochemistry of the isobutyl group differs for this compound and L-isoleucine . This compound is a precursor to coronamic acid, which is a constituent of the phytotoxin coronatine, produced by Pseudomonas syringae .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, plasma this compound, derived from L-isoleucine in vivo, can be used for the diagnosis of maple syrup urine disease (MSUD), a genetic disorder .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the biosynthesis of coronamic acid, a constituent of the phytotoxin coronatine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, plasma this compound levels above 5 umol/L are the most specific and most sensitive diagnostic marker for all forms of MSUD .

Metabolic Pathways

This compound is involved in the metabolic pathway of isoleucine transamination . It interacts with various enzymes and cofactors in this process.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La L-Alloisoleucine peut être synthétisée par diverses méthodes, notamment la transamination de l'isoleucine. Ce processus implique le transfert d'un groupe amino de l'isoleucine à un acide cétonique, conduisant à la formation de this compound .

Méthodes de production industrielle : La production industrielle de this compound implique généralement des procédés de fermentation utilisant des micro-organismes génétiquement modifiés. Ces micro-organismes sont modifiés génétiquement pour surproduire l'acide aminé souhaité, qui est ensuite extrait et purifié pour diverses applications .

Analyse Des Réactions Chimiques

Types de réactions : La L-Alloisoleucine subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la this compound peut donner des acides cétoniques, tandis que la réduction peut produire des alcools .

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique son incorporation dans les voies métaboliques où elle sert de précurseur à d'autres composés biologiquement actifs. Par exemple, la this compound est un précurseur de l'acide coronamique, un constituant de la coronatine, une phytotoxine produite par Pseudomonas syringae . Les cibles moléculaires et les voies impliquées dans son action comprennent diverses enzymes et récepteurs qui facilitent sa conversion et son utilisation dans l'organisme .

Comparaison Avec Des Composés Similaires

La L-Alloisoleucine est unique parmi les acides aminés à chaîne ramifiée en raison de sa stéréochimie distincte. Les composés similaires comprennent :

La this compound se distingue par sa stéréochimie spécifique, qui confère des propriétés biochimiques et des rôles distincts dans les voies métaboliques .

Activité Biologique

L-Alloisoleucine is a non-proteinogenic amino acid that is formed in the body from L-isoleucine through transamination processes. Its biological activity has garnered attention, particularly in relation to metabolic disorders such as Maple Syrup Urine Disease (MSUD). This article delves into the biological activity of this compound, exploring its formation, metabolism, and clinical significance.

Mechanism of Formation

This compound is primarily formed from L-isoleucine through a series of enzymatic reactions involving branched-chain amino acid transaminases. The formation occurs via the keto-enol tautomerization of 3-methyl-2-oxopentanoate (KMV), which is an immediate byproduct of L-isoleucine metabolism. Studies have shown that when healthy subjects are loaded with L-isoleucine, plasma levels of both L-isoleucine and this compound increase, indicating a direct metabolic relationship between these two amino acids .

In Vivo Studies

Research involving healthy volunteers has demonstrated that the metabolic clearance of this compound is significantly delayed compared to L-isoleucine and KMV. For instance, the estimated half-life for total elimination of this compound from healthy subjects was approximately 9.2 hours, while in patients with MSUD, it varied from 26 hours to several days depending on the severity of the condition . This disparity highlights the impact of metabolic disorders on amino acid clearance rates.

Table: Summary of Elimination Half-Lives

Subject TypeHalf-Life (Hours)
Healthy Subjects9.2 ± 2.2
MSUD Patients (Mild)26
MSUD Patients (Classical)Up to 192

Diagnostic Marker for MSUD

This compound has been identified as a crucial diagnostic marker for MSUD. Elevated levels of this compound in plasma—specifically above 5 μmol/L—serve as a sensitive and specific indicator for diagnosing all forms of MSUD. In studies involving patients with classical and variant MSUD, nearly all samples exceeded this cutoff value during diagnosis .

Case Studies

  • Case Study: Increased Alloisoleucine Levels
    A three-year-old female patient presented with seizures and was found to have persistently elevated levels of this compound. This case underscored the importance of monitoring alloisoleucine levels in patients with neurological symptoms, as it could indicate underlying metabolic disturbances .
  • Case Series: Isovaleric Acidemia
    A presentation at the ACMG 2020 conference discussed case series involving patients with isovaleric acidemia, where elevated levels of this compound were noted. This highlighted its potential role not only in MSUD but also in other metabolic disorders .

Pathophysiological Implications

The accumulation of this compound is associated with impaired metabolism in individuals with MSUD due to deficiencies in branched-chain alpha-keto acid dehydrogenase activity. The inability to effectively metabolize branched-chain amino acids leads to toxic levels of metabolites, including this compound, which can result in severe neurological symptoms if not managed appropriately.

Propriétés

IUPAC Name

(2S,3R)-2-amino-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKZVBTJJNPAG-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046530, DTXSID501019679
Record name L-Alloisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alloisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Alloisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000557
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

34.4 mg/mL at 25 °C
Record name L-Alloisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000557
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1509-34-8, 3107-04-8, 443-79-8
Record name L-Alloisoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1509-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alloisoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3107-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alloisoleucine, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001509348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alloisoleucine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003107048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-alloisoleucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01739
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Alloisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alloisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-allo-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.492
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Allo-L-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.675
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Allo-L-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.513
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLOISOLEUCINE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RNR8XN7S2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALLOISOLEUCINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05T3WT3PJ1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-Alloisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000557
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

60 - 64 °C
Record name L-Alloisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000557
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Alloisoleucine
Reactant of Route 2
L-Alloisoleucine
Reactant of Route 3
L-Alloisoleucine
Reactant of Route 4
L-Alloisoleucine
Reactant of Route 5
L-Alloisoleucine
Reactant of Route 6
L-Alloisoleucine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.